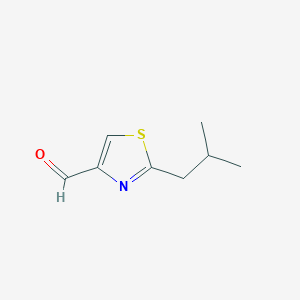
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide
Übersicht
Beschreibung
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide, also known as PIB, is a synthetic compound that has been studied extensively in recent years. PIB is a member of the pyrazole family of compounds, which are heterocyclic compounds containing a five-membered ring of atoms with two nitrogen atoms. PIB has been found to have a variety of potential applications, including as a therapeutic agent, a diagnostic tool, and a research tool.
Wirkmechanismus
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide has been found to interact with a variety of receptors in the body, including opioid receptors, serotonin receptors, and dopamine receptors. It has also been found to interact with a variety of enzymes, such as CYP450 enzymes, which are involved in the metabolism of drugs. These interactions are thought to be responsible for the various effects of N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide on the body.
Biochemical and Physiological Effects
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide has been found to have a variety of biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, and anticonvulsant effects. It has also been found to have immunomodulatory and neuroprotective effects, as well as to have anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic, making it safe to use in experiments. However, N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide does have some limitations. For example, it is not very soluble in water, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide. For example, it could be further studied for its potential therapeutic applications, such as in the treatment of pain, inflammation, and neurological disorders. In addition, it could be studied for its potential use as a diagnostic tool, as well as for its potential use in environmental monitoring. Finally, it could be studied for its potential use as a research tool, such as in the study of drug metabolism and drug-target interactions.
Synthesemethoden
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide can be synthesized through a variety of methods, most commonly through the reaction of 1H-pyrazole-4-carboxylic acid with 1H-indole-3-butanamide. This reaction produces a mixture of the desired product and byproducts, which can be separated by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide has been used in a variety of scientific research applications. For example, it has been used in studies of the effects of various drugs on the central nervous system, as well as in studies of the effects of environmental pollutants on the body. In addition, N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide has been used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the immune system.
Eigenschaften
IUPAC Name |
4-(1H-indol-3-yl)-N-(1H-pyrazol-4-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(18-8-12-9-19-20-10-12)7-3-4-13-11-17-15-6-2-1-5-14(13)15/h1-2,5-6,9-11,17H,3-4,7-8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYLHFKYCWRXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCC3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501236251 | |
| Record name | N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide | |
CAS RN |
1179674-79-3 | |
| Record name | N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1179674-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




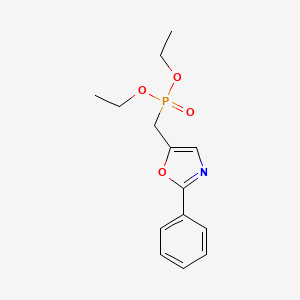
![rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans](/img/structure/B6615830.png)
![8-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6615833.png)

![1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B6615849.png)
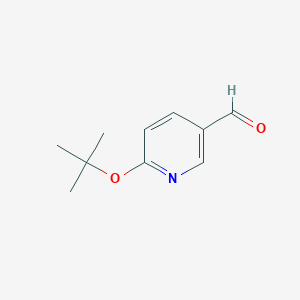


![3-[(3-Pyridinyl)methylene]indolin-2-one](/img/structure/B6615875.png)
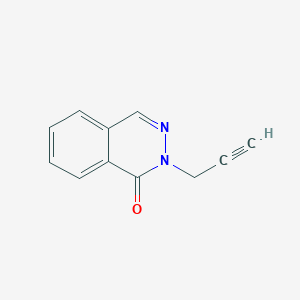
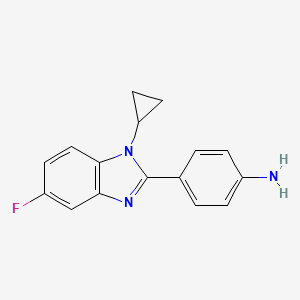
![2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B6615910.png)
